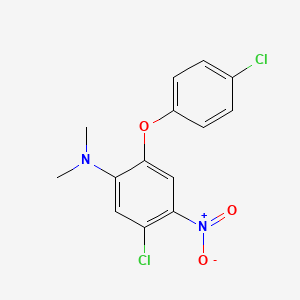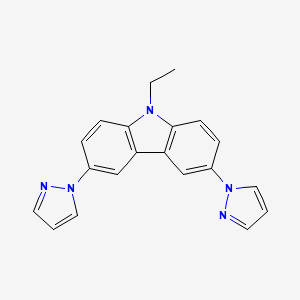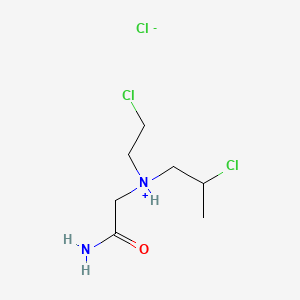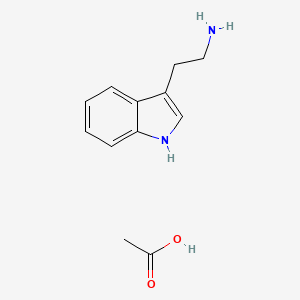
2-(1H-indol-3-yl)ethylazanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)ethylazanium acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethylazanium acetate typically involves the reaction of indole with ethylamine followed by acetylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its high yield and the availability of starting materials . The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-indol-3-yl)ethylazanium acetate undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)ethylazanium acetate has a wide range of applications in scientific research:
Propiedades
Número CAS |
2936-99-4 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
acetic acid;2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H12N2.C2H4O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;1-2(3)4/h1-4,7,12H,5-6,11H2;1H3,(H,3,4) |
Clave InChI |
DELLVMRKQDNBTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


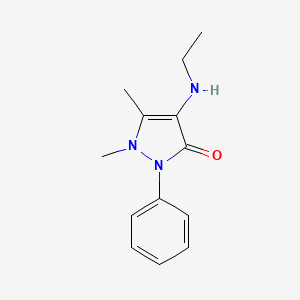

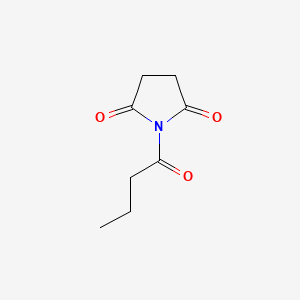
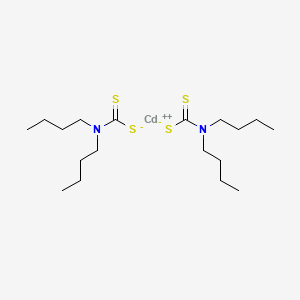
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
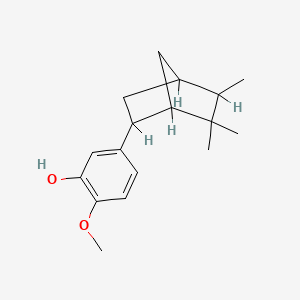
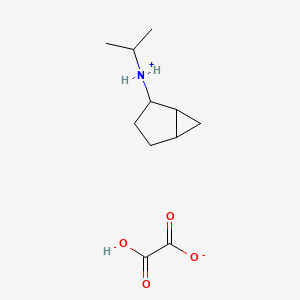
![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
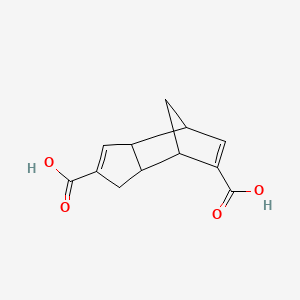
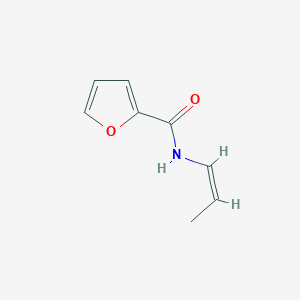
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)
